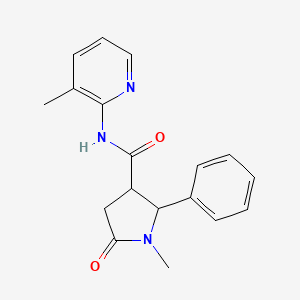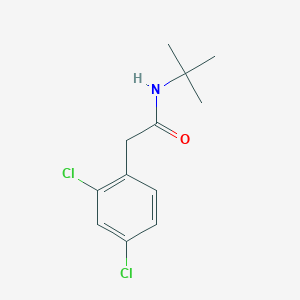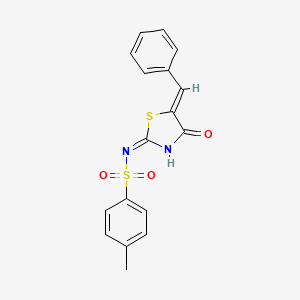
1-methyl-N-(3-methyl-2-pyridinyl)-5-oxo-2-phenyl-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-(3-methyl-2-pyridinyl)-5-oxo-2-phenyl-3-pyrrolidinecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MP-10 and has been shown to have various biochemical and physiological effects.
Applications De Recherche Scientifique
MP-10 has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the dopamine transporter and has been used as a tool to study the dopamine system. MP-10 has also been used to study the effects of dopamine on behavior and cognition. Additionally, MP-10 has been used to study the effects of dopamine on drug addiction and has been shown to have potential therapeutic applications in treating addiction.
Mécanisme D'action
The mechanism of action of MP-10 involves its high affinity for the dopamine transporter. MP-10 binds to the dopamine transporter and prevents the reuptake of dopamine into presynaptic neurons. This results in increased levels of dopamine in the synaptic cleft and increased activation of dopamine receptors. The increased activation of dopamine receptors is responsible for the biochemical and physiological effects of MP-10.
Biochemical and physiological effects:
MP-10 has been shown to have various biochemical and physiological effects. It has been shown to increase locomotor activity in animals and has been used to study the effects of dopamine on behavior. MP-10 has also been shown to increase the release of dopamine in the nucleus accumbens, a brain region associated with reward and addiction. Additionally, MP-10 has been shown to have potential therapeutic applications in treating addiction.
Avantages Et Limitations Des Expériences En Laboratoire
MP-10 has several advantages for lab experiments. It is a highly specific tool for studying the dopamine system and has been extensively studied for its potential applications in scientific research. However, there are also limitations to using MP-10 in lab experiments. It has a short half-life and must be administered frequently to maintain its effects. Additionally, MP-10 is not suitable for studying the effects of dopamine on other neurotransmitter systems.
Orientations Futures
There are several future directions for research on MP-10. One area of research is the potential therapeutic applications of MP-10 in treating addiction. MP-10 has been shown to reduce drug-seeking behavior in animals and may have potential applications in treating addiction in humans. Another area of research is the development of new compounds that are more selective for the dopamine transporter. These compounds may have fewer side effects and be more effective tools for studying the dopamine system. Finally, further research is needed to fully understand the biochemical and physiological effects of MP-10 and its potential applications in scientific research.
Conclusion:
In conclusion, MP-10 is a chemical compound that has been extensively studied for its potential applications in scientific research. It has a high affinity for the dopamine transporter and has been used as a tool to study the dopamine system. MP-10 has various biochemical and physiological effects and has potential therapeutic applications in treating addiction. While there are limitations to using MP-10 in lab experiments, there are also several future directions for research on this compound.
Méthodes De Synthèse
The synthesis of MP-10 involves the reaction of 3-methyl-2-pyridinecarboxylic acid with 1-methyl-1H-pyrrole-2,5-dione in the presence of a coupling agent. The resulting intermediate is then reacted with phenylhydrazine to yield the final product. This synthesis method has been optimized to yield high purity and high yield of MP-10.
Propriétés
IUPAC Name |
1-methyl-N-(3-methylpyridin-2-yl)-5-oxo-2-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-12-7-6-10-19-17(12)20-18(23)14-11-15(22)21(2)16(14)13-8-4-3-5-9-13/h3-10,14,16H,11H2,1-2H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHJYRRBSQDPKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2CC(=O)N(C2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6043495.png)

![3-({3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}thio)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B6043509.png)
![{3-(2-fluorobenzyl)-1-[(3'-methyl-2-biphenylyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6043515.png)

![ethyl 1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B6043519.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6043536.png)

![2-{1-(3-phenylpropyl)-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6043561.png)
![(3aS*,5S*,9aS*)-5-(6-methoxy-2H-chromen-3-yl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6043568.png)
![{2-[(4-chlorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6043576.png)
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B6043581.png)
![[5-(2-naphthylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B6043587.png)
![6-chloro-3-[(1-methyl-1H-imidazol-2-yl)thio]-4-phenylquinolin-2(1H)-one](/img/structure/B6043589.png)
